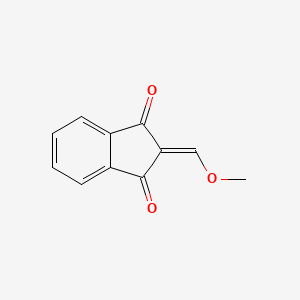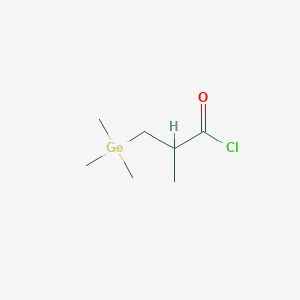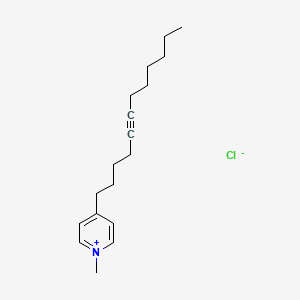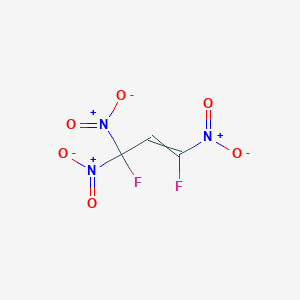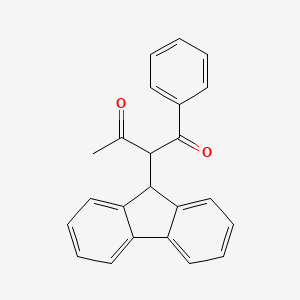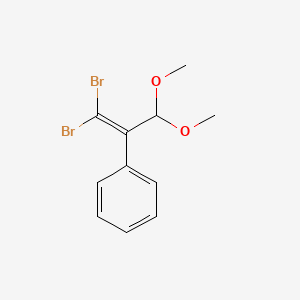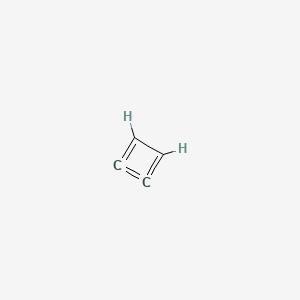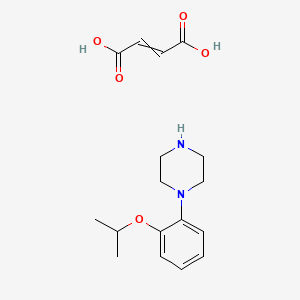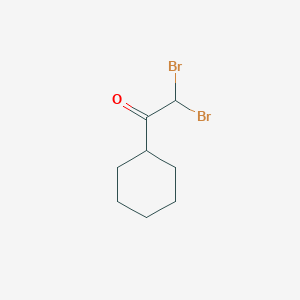
2,2-Dibromo-1-cyclohexylethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dibromo-1-cyclohexylethan-1-one is an organobromine compound with the molecular formula C8H12Br2O It is characterized by the presence of two bromine atoms attached to the same carbon atom, which is also bonded to a cyclohexyl group and a carbonyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-1-cyclohexylethan-1-one typically involves the bromination of cyclohexyl ketones. One common method is the addition of bromine to cyclohexyl ethylene ketone in the presence of a solvent like carbon tetrachloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the dibromo compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities.
化学反应分析
Types of Reactions: 2,2-Dibromo-1-cyclohexylethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxy derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution: Hydroxide ions in aqueous or alcoholic medium.
Elimination: Strong bases like potassium tert-butoxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Hydroxy derivatives.
Elimination: Alkenes.
Reduction: Alcohols.
科学研究应用
2,2-Dibromo-1-cyclohexylethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
作用机制
The mechanism of action of 2,2-Dibromo-1-cyclohexylethan-1-one involves its interaction with various molecular targets. The bromine atoms make the compound highly reactive, allowing it to participate in nucleophilic substitution and elimination reactions. The carbonyl group can also engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
相似化合物的比较
1,2-Dibromocyclohexane: Similar in structure but lacks the carbonyl group.
2,2-Dibromo-1-phenylethan-1-one: Similar but with a phenyl group instead of a cyclohexyl group.
1,2-Dibromoethane: A simpler structure with two bromine atoms on adjacent carbons.
Uniqueness: 2,2-Dibromo-1-cyclohexylethan-1-one is unique due to the presence of both a cyclohexyl group and a carbonyl group, which impart distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
属性
CAS 编号 |
112741-18-1 |
|---|---|
分子式 |
C8H12Br2O |
分子量 |
283.99 g/mol |
IUPAC 名称 |
2,2-dibromo-1-cyclohexylethanone |
InChI |
InChI=1S/C8H12Br2O/c9-8(10)7(11)6-4-2-1-3-5-6/h6,8H,1-5H2 |
InChI 键 |
TZHHAYQSRLBLCO-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C(=O)C(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14291200.png)

